![molecular formula C18H17BrO6 B271090 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to determine the long-term effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its low toxicity and high efficacy against cancer cells, fungi, and bacteria. However, one of the limitations is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to further investigate its mechanism of action and identify the enzymes and pathways involved in its activity. Another direction is to study its efficacy in combination with other anticancer, antifungal, and antibacterial agents. Additionally, studies can be conducted to determine the long-term effects of this compound on biochemical and physiological parameters in animal models. Finally, efforts can be made to optimize the synthesis method to improve the yield and purity of the final product.
Conclusion
This compound is a synthetic compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action and identify the enzymes and pathways involved in its activity. Additionally, efforts can be made to optimize the synthesis method and study its efficacy in combination with other agents.
Méthodes De Synthèse
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 3-methoxyphenylacetic acid with 1,3-cyclopentanedione in the presence of a catalytic amount of p-toluenesulfonic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the intermediate compound. The intermediate compound is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product. The multistep synthesis method involves the synthesis of the intermediate compound separately, followed by the reaction with the 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid using DCC and DMAP.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to inhibit the growth of various fungi and bacteria.
Propriétés
Formule moléculaire |
C18H17BrO6 |
|---|---|
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H17BrO6/c1-23-9-4-2-3-8(5-9)12(20)7-24-17(21)13-10-6-11-14(13)18(22)25-16(11)15(10)19/h2-5,10-11,13-16H,6-7H2,1H3 |
Clé InChI |
OMZQOXFLCMSYFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





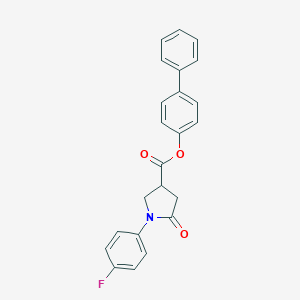
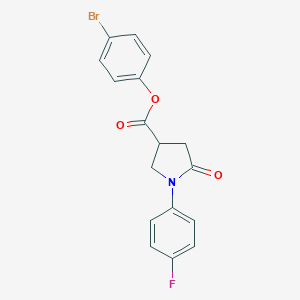


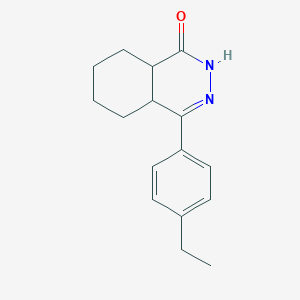
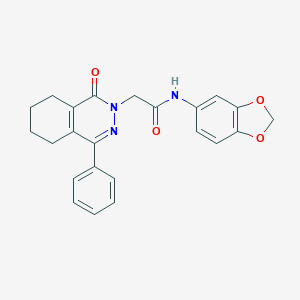
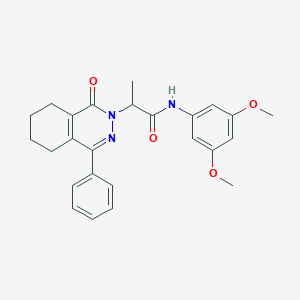
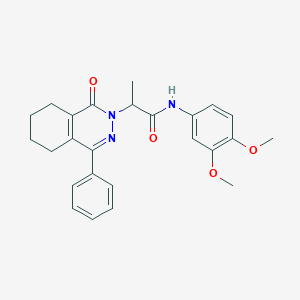



![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)